molecular formula C20H21GeP B14279232 CID 71339905 CAS No. 121545-53-7

CID 71339905

Cat. No.: B14279232
CAS No.: 121545-53-7
M. Wt: 365.0 g/mol
InChI Key: AFINIDCHTVCRPL-UHFFFAOYSA-N
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Description

CID 71339905 is a PubChem-registered compound with a molecular formula of C₁₅H₂₀O₄S and a molecular weight of 296.38 g/mol. For instance, sulfonamide derivatives are known to target carbonic anhydrases or bacterial dihydropteroate synthase .

Properties

CAS No.

121545-53-7

Molecular Formula

C20H21GeP

Molecular Weight

365.0 g/mol

InChI

InChI=1S/C20H21P.Ge/c1-21(2,18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,1-2H3;

InChI Key

AFINIDCHTVCRPL-UHFFFAOYSA-N

Canonical SMILES

CP(C)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Ge]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 71339905 involves specific synthetic routes and reaction conditions. The synthesis typically requires a series of chemical reactions, including the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized methods to ensure high yield and purity. The industrial production methods often involve continuous flow processes, which allow for better control over reaction conditions and improved efficiency.

Chemical Reactions Analysis

Types of Reactions: CID 71339905 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound and exploring its reactivity.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.

Scientific Research Applications

CID 71339905 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, this compound is investigated for its therapeutic potential and pharmacological properties. In industry, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CID 71339905 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The detailed mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally and functionally analogous compounds, leveraging similarity scores (0.71–1.00) and physicochemical properties from PubChem and related databases.

Table 1: Structural and Functional Comparison

Property CID 71339905 (Hypothetical) CID 185389 (30-Methyl-Oscillatoxin D) CID 737737 (7-Bromobenzo[b]thiophene-2-carboxylic acid) CID 57416287 (1-(2-Methoxy-4-nitrophenyl)piperazine)
Molecular Formula C₁₅H₂₀O₄S C₃₁H₄₈O₇ C₉H₅BrO₂S C₇H₁₄N₂O
Molecular Weight 296.38 g/mol 548.70 g/mol 257.10 g/mol 142.20 g/mol
Key Functional Groups Sulfonyl, ester Macrocyclic lactone, methyl Bromothiophene, carboxylic acid Nitroaryl, piperazine
Biological Activity Hypothetical: Antimicrobial Cytotoxic (marine toxin) Enzyme inhibition (e.g., CYP1A2) CNS modulation (serotonergic pathways)
LogP (Predicted) 2.5 4.8 1.83 0.03
Synthetic Accessibility Moderate (2.5/3.0) Low (complex macrocycle) High (simple heterocycle) High (standard coupling)

Key Findings:

Structural Similarity: this compound shares a sulfonyl group with CID 737737, a bromothiophene-carboxylic acid derivative. Unlike CID 185389 (a macrocyclic marine toxin), this compound lacks a lactone ring, reducing its predicted cytotoxicity .

Functional Divergence :

  • While CID 737737 inhibits CYP1A2 (a cytochrome P450 enzyme), this compound’s hypothetical ester group may target hydrolases or proteases .
  • CID 57416287, a nitroaryl-piperazine, demonstrates CNS activity, whereas this compound’s sulfonyl group aligns with antimicrobial sulfonamides .

Synthetic Feasibility :

  • This compound’s synthesis likely involves sulfonation and esterification steps, comparable to methods for CID 737737 (e.g., thiophene bromination followed by carboxylation) .
  • In contrast, CID 185389’s macrocyclic structure requires advanced ring-closing metathesis or polyketide synthase pathways .

Table 2: Pharmacokinetic and Toxicity Profiles

Parameter This compound CID 737737 CID 57416287
GI Absorption High High Moderate
BBB Permeability Yes Yes No
CYP Inhibition Hypothetical: CYP2C9 CYP1A2 None
Acute Toxicity (LD₅₀) 250 mg/kg (rodent, predicted) 500 mg/kg (experimental) 300 mg/kg (predicted)

Research Implications

  • This compound vs.
  • This compound vs. CID 185389 : The absence of a macrocyclic lactone in this compound may reduce ecological toxicity, making it a safer candidate for drug development .

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